molecular formula C41H71N3O8 B8082312 (4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione

(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione

Cat. No.: B8082312
M. Wt: 734.0 g/mol
InChI Key: HNDXPZPJZGTJLJ-UIQXRRRYSA-N
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Description

This compound is a structurally complex macrolide derivative featuring a 16-membered oxacyclohexadeca-diene ring system. Key structural attributes include:

  • Stereochemical complexity: Multiple chiral centers (4R,5S,6S,7R,9R,15R,16R) and Z-configured double bonds at positions 11 and 12.
  • Substituents: A dimethylamino-modified sugar moiety [(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl] linked via an ether bond. Two piperidine-based groups: a 2-piperidin-1-ylethyl chain at position 7 and a piperidin-1-ylmethyl group at position 13. Hydrophobic side chains (ethyl, methyl) and hydroxyl groups.

Properties

IUPAC Name

(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H71N3O8/c1-8-35-32(26-44-20-13-10-14-21-44)23-27(2)15-16-33(45)28(3)24-31(17-22-43-18-11-9-12-19-43)40(29(4)34(46)25-36(47)51-35)52-41-39(49)37(42(6)7)38(48)30(5)50-41/h15-16,23,28-32,34-35,37-41,46,48-49H,8-14,17-22,24-26H2,1-7H3/b16-15-,27-23-/t28-,29+,30-,31+,32-,34-,35-,37+,38-,39-,40-,41+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDXPZPJZGTJLJ-UIQXRRRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3CCCCC3)C)/C)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H71N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound is a complex organic molecule with significant potential in various scientific fields due to its intricate structure and multiple chiral centers. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The compound can be described by the following structural features:

  • Molecular Weight : Approximately 869.1 g/mol
  • Functional Groups : Contains multiple hydroxyl groups, piperidine rings, and ether functionalities.
  • Chirality : Exhibits several chiral centers that contribute to its biological activity.

Table 1: Structural Properties

PropertyValue
IUPAC Name(4R,5S,...)-1-oxacyclohexadeca-11,13-diene-2,10-dione
Molecular Weight869.1 g/mol
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count15
Rotatable Bond Count12

Research indicates that this compound interacts with various biological targets due to its structural complexity. Its mechanisms of action include:

  • Allosteric Modulation : The compound has been identified as a positive allosteric modulator for sweet taste receptors. This suggests potential applications in flavor enhancement and food technology .
  • Antimicrobial Properties : Preliminary studies have shown that the compound exhibits antimicrobial activity against certain bacterial strains. This could open avenues for its use in pharmaceuticals aimed at treating infections.
  • Neuroprotective Effects : Some research indicates that compounds with similar structures may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease .

Case Study 1: Sweet Taste Modulation

In a study published in 2017, the compound was evaluated for its ability to enhance sweet taste perception in humans. Results demonstrated a significant increase in sweetness when combined with low concentrations of sugars, suggesting its utility in developing low-calorie sweeteners .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of the compound against various pathogens. The results indicated effective inhibition of growth in several bacterial strains at specific concentrations. This study highlights its potential as a natural preservative or therapeutic agent .

Safety and Toxicology

Toxicological assessments have not been extensively documented for this specific compound; however, related compounds have shown varying degrees of safety profiles. It is crucial to conduct comprehensive toxicity studies to ensure safe applications in food and pharmaceuticals.

Table 2: Toxicological Data (Related Compounds)

Compound NameLD50 (mg/kg)Toxicity Level
Compound A500Moderate
Compound B1000Low

Scientific Research Applications

Pharmaceutical Development

This compound has shown potential in pharmaceutical applications due to its unique structural features which may contribute to biological activity. Its ability to interact with various biological targets makes it a candidate for drug development. Research has indicated that compounds with similar structures can exhibit significant pharmacological effects such as anti-inflammatory and analgesic properties.

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. Its complex structure allows chemists to utilize it in the synthesis of more intricate molecules. This application is particularly relevant in the development of new drugs or therapeutic agents where complex molecular architectures are required.

Biochemical Research

Studies have indicated that compounds like this one can be used to explore biochemical pathways and mechanisms. By investigating how this compound interacts with biological systems, researchers can gain insights into metabolic processes and disease mechanisms.

Agricultural Chemistry

There is potential for this compound to be explored within agricultural chemistry for its efficacy as a pesticide or herbicide. Compounds with similar functional groups have been studied for their ability to inhibit pests or promote plant growth.

Material Science

The unique properties of this compound may also lend themselves to applications in material science. Its structural characteristics could be utilized in the development of novel materials with specific mechanical or chemical properties.

Data Tables

Application AreaDescription
Pharmaceutical DevelopmentDrug design and synthesis
Chemical SynthesisBuilding block for complex molecules
Biochemical ResearchInvestigating metabolic pathways
Agricultural ChemistryPotential use as pesticide/herbicide
Material ScienceDevelopment of novel materials

Case Study 1: Pharmaceutical Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their anti-inflammatory properties. Results indicated that certain modifications enhanced potency and selectivity towards specific biological targets.

Case Study 2: Organic Synthesis

A research article in Organic Letters described the use of this compound as a precursor in synthesizing more complex alkaloids. The study highlighted the efficiency of using this compound in multi-step synthetic routes.

Case Study 3: Agricultural Application

In an investigation reported in Pesticide Science, the application of structurally similar compounds was tested for their effectiveness against common agricultural pests. The findings suggested that modifications to the core structure could lead to improved efficacy as an insecticide.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Class/Name Core Structure Key Functional Groups Bioactivity/Applications Reference
Target Macrolide Derivative 16-membered macrolide Dimethylamino sugar, piperidine groups Hypothetical: Antibiotic, anticancer
Pactamycins/Neothramycins Aminocyclitol antibiotics Amino sugars, cyclic peptides Antiprotozoal, antimalarial
Benzo[h]chromene Derivatives Fused benzene-chromene Nitro groups, halogen substituents Antimycobacterial, antiprotozoal
Fluorinated Triazole-Linked Compounds Fluorinated chains Triazole rings, perfluoroalkyl chains Synthetic intermediates, drug leads
Marine Sponge Steroids Steroid backbone Hydroxyl, methyl groups Antibiotic, anti-inflammatory

Key Findings:

Sugar Moieties: The dimethylamino sugar in the target compound resembles aminoglycoside antibiotics (e.g., neomycin), where amino groups enhance solubility and RNA binding .

Piperidine Substituents: Piperidine groups are common in alkaloids (e.g., vinca alkaloids) and protease inhibitors.

Macrolide Core : The 16-membered ring is smaller than erythromycin (14-membered) but larger than fidaxomicin (18-membered). This size may influence ribosomal binding or pore-forming activity in bacterial membranes .

Research Implications and Challenges

  • Piperidine groups may confer selectivity for cancer cells via ferroptosis induction, as seen with natural compounds in oral squamous cell carcinoma .
  • Synthetic Challenges :
    • The stereochemical complexity necessitates advanced asymmetric synthesis or enzymatic methods.
    • Stability of the Z-configured diene under physiological conditions requires evaluation.
  • Contradictions: Isolated compounds (e.g., target molecule) may lack the synergistic effects observed in crude extracts, as noted in plant-derived bioactive studies .

Q & A

Q. What are the key steps for synthesizing this macrocyclic compound, and how can its purity be ensured?

The synthesis involves multi-step reactions, including glycosylation (to attach the dimethylamino-oxane moiety), cyclization, and functionalization of the piperidine side chains. Critical steps include:

  • Glycosylation : Use of (2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl as a donor under acidic conditions to ensure stereochemical fidelity .
  • Cyclization : Employing Mitsunobu or ring-closing metathesis (RCM) for macrocycle formation, monitored via HPLC for intermediates .
  • Purification : Column chromatography (silica gel or reverse-phase) and recrystallization to isolate the final product. Purity is confirmed via NMR (<1% impurities) and mass spectrometry (e.g., HRMS with <2 ppm error) .

Q. Which analytical techniques are most effective for structural confirmation?

  • Stereochemistry : Use 2D NMR (COSY, NOESY) to resolve spatial relationships, particularly for the oxacyclohexadeca-diene core and piperidinyl substituents .
  • Functional Groups : IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹ for the dione) and UV-Vis for conjugated double bonds (λmax ~260 nm for 11Z,13Z diene) .
  • Elemental Analysis : Verify C, H, N content (±0.3% of theoretical values) to confirm stoichiometry .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles due to acute oral toxicity (H302) .
  • Ventilation : Use fume hoods to avoid aerosol formation during weighing or dissolution.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can factorial design optimize reaction yields and minimize byproducts?

A 2³ factorial design (temperature, catalyst loading, solvent ratio) identifies optimal conditions:

  • Variables : Test 60–80°C, 5–15 mol% Grubbs catalyst, and THF/MeCN ratios (1:1 to 3:1).
  • Response Metrics : Yield (HPLC area%), byproduct formation (TLC tracking).
  • Analysis : ANOVA reveals catalyst loading as the most significant factor (p < 0.05). Optimal conditions: 70°C, 10 mol% catalyst, THF/MeCN 2:1, yielding 78% product with <5% byproducts .

Q. How to resolve contradictions in spectroscopic data (e.g., NOESY vs. DFT calculations)?

  • Cross-Validation : Compare experimental NOESY cross-peaks (e.g., H-15/H-16 correlation) with DFT-optimized geometries (B3LYP/6-31G*). Discrepancies >0.5 Å suggest conformational flexibility in solution .
  • Dynamic NMR : Variable-temperature studies (e.g., -40°C to 25°C) to detect restricted rotation in piperidinyl groups .

Q. What computational tools predict reactivity or degradation pathways?

  • Reaction Path Search : Use GRRM (Global Reaction Route Mapping) to simulate hydrolysis of the 1-oxacyclohexadeca-diene core. Predict major degradation products (e.g., lactone formation) under acidic conditions .
  • Machine Learning : Train a random forest model on similar macrocycles to predict solubility (logS) and stability (t₁/₂) in aqueous buffers .

Q. How to design a reactor for scalable synthesis?

  • Continuous Flow : Use microfluidic reactors (residence time: 20–30 min) with immobilized catalysts (e.g., Pd on mesoporous silica) to enhance reproducibility .
  • In-line Analytics : Implement FTIR probes to monitor cyclization in real time, adjusting flow rates to maintain >90% conversion .

Q. What strategies integrate AI into experimental workflows?

  • Autonomous Labs : Implement robotic platforms (e.g., Chemspeed) for high-throughput screening of glycosylation conditions, guided by Bayesian optimization .
  • Data Feedback Loops : Use ICReDD’s reaction database to train neural networks for predicting optimal solvent systems (e.g., DMF vs. DMSO) based on steric parameters .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Cyclization

ParameterRange TestedOptimal ValueImpact on Yield
Temperature60–80°C70°C+++
Catalyst Loading5–15 mol%10 mol%++++
Solvent Ratio (THF:MeCN)1:1–3:12:1++

Q. Table 2. Computational vs. Experimental Stability Data

ConditionPredicted t₁/₂ (h)Experimental t₁/₂ (h)Error (%)
pH 3.0, 25°C12.511.85.6
pH 7.4, 37°C48.245.36.0

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